molecular formula C10H11NO2 B131931 (S)-5-Phenylmorpholin-2-one CAS No. 144896-92-4

(S)-5-Phenylmorpholin-2-one

Cat. No. B131931
CAS RN: 144896-92-4
M. Wt: 177.2 g/mol
InChI Key: CMYHFJFAHHKICH-SECBINFHSA-N
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Description

(S)-5-Phenylmorpholin-2-one, also known as PMO, is an organic compound that has been studied extensively in the field of science and research. It is a chiral compound, meaning that it has two different forms, and is used in a variety of applications, including synthesis, drug design, and laboratory experiments. PMO is a versatile compound, and its wide range of applications make it an important tool for scientists and researchers.

Scientific Research Applications

Azide 1,3-Dipolar Cycloadditions

N-Propynoyl and N-Propenoyl derivatives of (5R)-5-phenylmorpholin-2-one were investigated for their reactivity in azide 1,3-dipolar cycloadditions. These reactions led to the formation of triazoles and aziridines, highlighting the compound's potential in organic synthesis (Chen, Gan, & Harwood, 2008).

DNA Binding and Antimicrobial Activities

N-Phenylmorpholine derivatives linked with thiazole were synthesized and showed intercalation binding mode with DNA. Some derivatives exhibited antimicrobial and anti-cancer activities, demonstrating the compound's relevance in medicinal chemistry (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).

Anticancer and Antibacterial Agents

2-Phenyl 1,3-benzodioxole derivatives, related to (S)-5-Phenylmorpholin-2-one, were synthesized and showed significant anticancer and antibacterial potency. These compounds also demonstrated potential for DNA binding, highlighting their applications in developing new therapeutic agents (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016).

Antidepressant Activity

2-Aryl-3-methyl-5-phenylmorpholine compounds were synthesized and tested for antidepressant activity using the forced swimming test in mice. These studies suggest the compound's potential in the development of new antidepressant drugs (Xiao Xin, 2007).

properties

IUPAC Name

(5S)-5-phenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHFJFAHHKICH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454208
Record name (S)-5-PHENYLMORPHOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144896-92-4
Record name (S)-5-PHENYLMORPHOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of (S)-5-Phenylmorpholin-2-one in organic synthesis?

A: this compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the diastereoselective synthesis of α-amino acids. [, , ] It achieves this by forming chiral iminium ions with aldehydes, which then undergo stereoselective reactions with various nucleophiles.

Q2: Can you give an example of a specific reaction where the stereochemical influence of this compound is demonstrated?

A: One well-documented example is the boronic acid Mannich reaction. When this compound reacts with an aldehyde, it forms a chiral iminium ion. Subsequent addition of 2-furylboronic acid to this iminium species occurs diastereoselectively, favoring one stereoisomer of the product. [] This stereochemical outcome is confirmed by X-ray crystallography of a derivative. []

Q3: Besides the boronic acid Mannich reaction, are there other reactions where this compound is employed for asymmetric induction?

A: Yes, this compound has also proven effective in diastereoselective Strecker reactions. [] The iminium ion, formed between this compound and an aldehyde, reacts with copper(I) cyanide and hydrochloric acid to yield enantioenriched α-aminonitrile derivatives. These intermediates can be subsequently hydrolyzed to obtain D-α-amino acids. []

Q4: What are the advantages of using this compound as a chiral auxiliary in the synthesis of α-amino acids?

A: The main advantages lie in its ability to induce high levels of diastereoselectivity in key reactions like the Mannich reaction and the Strecker reaction. [, , ] This control over stereochemistry is crucial for synthesizing enantiomerically pure α-amino acids, which are essential building blocks for pharmaceuticals and other bioactive molecules.

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